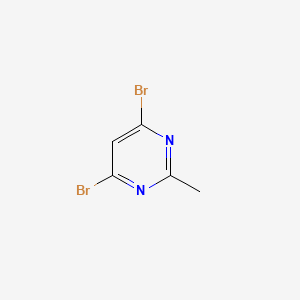
4,6-Dibromo-2-methylpyrimidine
説明
“4,6-Dibromo-2-methylpyrimidine” is a chemical compound with the molecular formula C5H4Br2N2 . Its average mass is 251.907 Da and its monoisotopic mass is 249.874115 Da .
Synthesis Analysis
The synthesis of pyrimidines, including “4,6-Dibromo-2-methylpyrimidine”, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . A process for the preparation of 4,6-dihydroxypyrimidine by reacting malonate with formamide and an alkali metal alkoxide at elevated temperature has also been reported .
Molecular Structure Analysis
The molecular structure of “4,6-Dibromo-2-methylpyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with two bromine atoms and one methyl group .
Chemical Reactions Analysis
Pyrimidines, including “4,6-Dibromo-2-methylpyrimidine”, can undergo various chemical reactions. For instance, they can participate in oxidative annulation reactions involving anilines, aryl ketones, and DMSO . They can also undergo ZnCl2-catalyzed three-component coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dibromo-2-methylpyrimidine” include its molecular formula (C5H4Br2N2), average mass (251.907 Da), and monoisotopic mass (249.874115 Da) .
科学的研究の応用
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities including modulation of myeloid leukemia, breast cancer treatment, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .
- Method of Application : The specific methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. For example, in the case of myeloid leukemia, drugs like imatinib, Dasatinib and nilotinib are pyrimidine-based and are well established treatments .
- Results or Outcomes : The results or outcomes obtained also vary widely. For example, in the case of myeloid leukemia, pyrimidine-based drugs have been shown to be effective treatments .
-
Synthesis of Novel Pyridine Derivatives
- Field : Organic Chemistry
- Application : The synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
- Method of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize these novel pyridine derivatives .
- Results or Outcomes : The reaction produces a series of novel pyridine derivatives in moderate to good yield .
-
Quantum Mechanical Investigations and Biological Activities
- Field : Quantum Chemistry and Medicinal Chemistry
- Application : Pyridine derivatives synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine have been investigated using quantum mechanical methods . These compounds have potential as chiral dopants for liquid crystals .
- Method of Application : Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
- Results or Outcomes : The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways .
-
Synthesis of FDA Approved Drugs
- Field : Medicinal Chemistry
- Application : Pyrimidine derivatives are used in the synthesis of several FDA approved drugs . These drugs have a wide range of biological activities including modulation of myeloid leukemia, breast cancer treatment, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .
- Method of Application : The specific methods of application or experimental procedures vary widely depending on the specific biological activity being targeted .
- Results or Outcomes : The results or outcomes obtained also vary widely. For example, in the case of myeloid leukemia, pyrimidine-based drugs have been shown to be effective treatments .
-
Quantum Mechanical Investigations and Biological Activities
- Field : Quantum Chemistry and Medicinal Chemistry
- Application : Pyridine derivatives synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine have been investigated using quantum mechanical methods . These compounds have potential as chiral dopants for liquid crystals .
- Method of Application : Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
- Results or Outcomes : The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
-
Synthesis of FDA Approved Drugs
- Field : Medicinal Chemistry
- Application : Pyrimidine derivatives are used in the synthesis of several FDA approved drugs . These drugs have a wide range of biological activities including modulation of myeloid leukemia, breast cancer treatment, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .
- Method of Application : The specific methods of application or experimental procedures vary widely depending on the specific biological activity being targeted .
- Results or Outcomes : The results or outcomes obtained also vary widely. For example, in the case of myeloid leukemia, pyrimidine-based drugs have been shown to be effective treatments .
将来の方向性
While specific future directions for “4,6-Dibromo-2-methylpyrimidine” are not mentioned in the search results, research in the field of pyrimidine derivatives is ongoing. For instance, novel pyrimidine azo dyes have been synthesized and evaluated for potential applications in the textile industry . Additionally, novel 4,6-diaryl-2-aminopyrimidines have been synthesized and evaluated for in vitro antiplasmodial activity .
特性
IUPAC Name |
4,6-dibromo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEAKCMWVIKQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



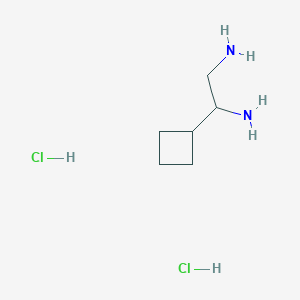


![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)

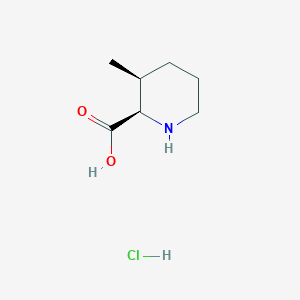

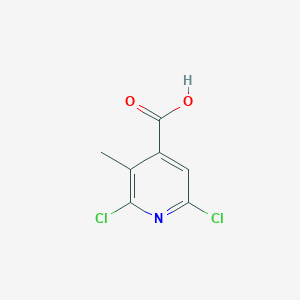

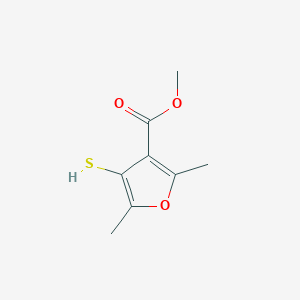
![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)
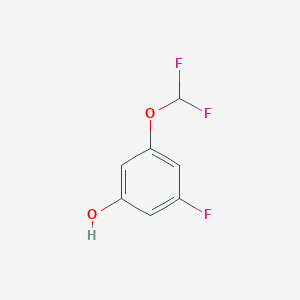
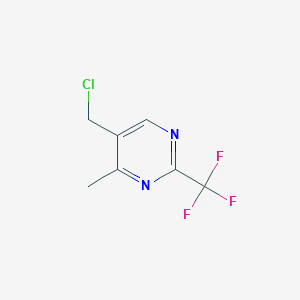
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)